molecular formula C4H11B3O3 B13652502 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane CAS No. 727708-56-7

2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B13652502
CAS No.: 727708-56-7
M. Wt: 139.6 g/mol
InChI Key: PHXGHSIICKBICE-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound It is characterized by a unique ring structure that includes both boron and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with a suitable organic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent the oxidation of boron. The organic precursor usually contains functional groups that facilitate the formation of the boron-oxygen ring structure.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions, and the use of catalysts to enhance the yield and purity of the final product. The process may also involve the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen complexes.

    Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.

    Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen complexes, while reduction reactions may produce boron-hydrogen compounds.

Scientific Research Applications

2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with oxygen and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane include other boron-containing heterocycles, such as:

    Boroxines: Compounds with a boron-oxygen ring structure.

    Boronic acids: Compounds containing a boron-oxygen-hydrogen group.

    Boranes: Compounds with boron-hydrogen bonds.

Uniqueness

What sets this compound apart from these similar compounds is its unique ring structure that includes both boron and oxygen atoms, as well as its specific substitution pattern. This unique structure gives the compound distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

727708-56-7

Molecular Formula

C4H11B3O3

Molecular Weight

139.6 g/mol

IUPAC Name

2-ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C4H11B3O3/c1-4-7-9-5(2)8-6(3)10-7/h4H2,1-3H3

InChI Key

PHXGHSIICKBICE-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)CC)C)C

Origin of Product

United States

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